2-(4-fluorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
The compound 2-(4-fluorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1H-imidazole ring and at the 8-position with a 2-(4-fluorophenoxy)ethyl ketone moiety.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-13-1-5-17(6-2-13)24-11-18(23)22-14-3-4-15(22)10-16(9-14)21-8-7-20-12-21/h1-2,5-8,12,14-16H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOUUKFWHXJXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 2-(4-fluorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
- Molecular Formula : C18H20FN3O2
- Molecular Weight : 329.37 g/mol
The compound features a fluorinated phenoxy group and an imidazole moiety, which are known to influence biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, imidazole derivatives have been reported to be effective against various pathogens, including Mycobacterium tuberculosis and Aspergillus fumigatus . The presence of the imidazole ring in this compound suggests potential activity against similar targets.
Anticancer Properties
Compounds containing fluorinated aromatic systems have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific biological pathways targeted by such compounds include cell cycle regulation and apoptosis signaling .
Structure-Activity Relationship (SAR)
The effectiveness of 2-(4-fluorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can be correlated with its structural components:
- The 4-fluorophenoxy group enhances lipophilicity, facilitating membrane penetration.
- The imidazole ring is crucial for binding to biological targets, potentially enhancing its antimicrobial and anticancer activities.
Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of imidazole were synthesized and evaluated for their antimicrobial activity against Mtb. The results indicated that modifications on the imidazole ring significantly influenced potency, with some derivatives achieving IC50 values below 10 µM . This suggests that similar modifications could enhance the efficacy of our compound.
Study 2: Anticancer Activity
A recent investigation into fluorinated compounds revealed that certain analogs exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study highlighted that the introduction of electron-withdrawing groups like fluorine increased the compounds' ability to induce apoptosis .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
2-(4-Chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (CAS: 2189498-47-1)
- Structure: Replaces the 4-fluorophenoxy group with 4-chlorophenoxy and substitutes imidazole with 1,2,3-triazole.
- Molecular Formula : C₁₇H₁₉ClN₄O₂.
- Molecular Weight : 346.8 g/mol.
- Triazole lacks the hydrogen-bond donor capability of imidazole, which may reduce binding affinity to targets reliant on such interactions .
1-[3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methylphenoxy)ethan-1-one (CAS: 2320953-29-3)
- Structure: Substitutes 4-fluorophenoxy with 2-methylphenoxy.
- Molecular Formula : C₂₁H₂₃N₃O₂.
- Molecular Weight : ~349.4 g/mol (estimated).
- Ortho-substitution may influence conformational flexibility and receptor binding .
Variations in the Heterocyclic Substituent
2-((4-Fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone (CAS: 1704610-55-8)
- Structure: Replaces imidazole with a phenylsulfonyl group and substitutes phenoxy with a thioether-linked fluorophenyl.
- Molecular Formula: C₂₁H₂₂FNO₃S₂.
- Molecular Weight : 419.5 g/mol.
- Thioether linkage may confer metabolic susceptibility compared to the ether linkage in the target compound .
3-Fluoro-4-(4-(piperidin-4-ylamino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)benzonitrile (From )
- Structure : Features a pyrimido-oxazine core instead of the bicyclo[3.2.1]octane system.
- Molecular Formula : C₁₈H₁₉FN₆O.
- Molecular Weight : ~354.4 g/mol.
- Key Differences: The pyrimido-oxazine ring may enhance π-π stacking interactions but reduce conformational rigidity compared to the bicyclic scaffold.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Features |
|---|---|---|---|
| Target Compound | ~363.4 (estimated) | ~2.5 | Fluorine enhances metabolic stability; imidazole supports hydrogen bonding. |
| 4-Chlorophenoxy-triazole analog (CAS 2189498-47-1) | 346.8 | ~3.0 | Higher lipophilicity; triazole reduces H-bond donor capacity. |
| 2-Methylphenoxy analog (CAS 2320953-29-3) | ~349.4 | ~2.8 | Steric hindrance may limit target engagement. |
| Phenylsulfonyl-thioether analog (CAS 1704610-55-8) | 419.5 | ~1.8 | Sulfonyl group improves solubility; thioether increases metabolic liability. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
